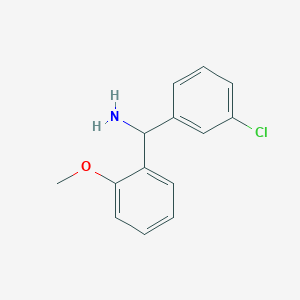![molecular formula C13H16FN3O4S B2394847 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-1-morpholinoethanone CAS No. 2034263-62-0](/img/structure/B2394847.png)
2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-1-morpholinoethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-1-morpholinoethanone is a notable compound in the realm of organic chemistry. It exhibits a combination of a benzothiadiazole core, which is often associated with unique photophysical and electronic properties, and a morpholinoethanone moiety, giving it a distinctive chemical profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of this compound typically involves a multistep process. One common approach begins with the nitration of 6-fluoro-3-methylbenzo[c][1,2,5]thiadiazole to introduce the nitro group. The subsequent reduction of the nitro group and sulfonation yields 6-fluoro-3-methyl-2,2-dioxido-1,2,5-benzothiadiazole. This intermediate is then reacted with morpholinoethanone in the presence of a suitable base to form the final product.
Industrial Production Methods:
Industrial production often employs more efficient methodologies, such as continuous flow synthesis, to streamline the steps and increase yield. Optimized reaction conditions, such as temperature control and solvent selection, are crucial to ensure the quality and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
This compound can undergo various types of reactions, including:
Oxidation: The benzo[c][1,2,5]thiadiazole moiety can be susceptible to oxidation under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group on the benzothiadiazole can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can introduce additional functional groups into the benzothiadiazole ring.
Hydrolysis: The morpholinoethanone group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reagents like tin(II) chloride or palladium on carbon.
Substitution: Utilizing various electrophiles like halogens or sulfonyl chlorides.
Hydrolysis: Applying acidic (HCl) or basic (NaOH) conditions.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or sulfonated benzothiadiazole derivatives.
Hydrolysis Products: Corresponding carboxylic acids or alcohols from the morpholinoethanone group.
Applications De Recherche Scientifique
2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-1-morpholinoethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of novel organic electronic materials due to its unique photophysical properties.
Biology: Investigated for potential bioactivity, including antimicrobial and anticancer properties, owing to its structural resemblance to known bioactive compounds.
Medicine: Explored for its potential as a pharmacophore in drug design, targeting specific enzymes or receptors.
Industry: Utilized in the creation of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, due to its electronic characteristics.
Mécanisme D'action
Molecular Targets and Pathways Involved:
The mechanism of action for this compound in various applications can be intricate:
In Organic Electronics: The compound’s conjugated system allows for efficient electron transport, making it valuable in electronic applications.
In Biological Systems: It may interact with cellular components through hydrogen bonding and π-π stacking interactions, affecting enzyme activity or receptor binding.
Comparaison Avec Des Composés Similaires
6-fluoro-2,2-dioxidobenzo[c][1,2,5]thiadiazole
3-methylbenzo[c][1,2,5]thiadiazole
Morpholinoethyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole
This detailed overview captures the essential aspects of 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-1-morpholinoethanone, showcasing its unique characteristics and multifaceted applications. Science and chemistry can be so fascinating, can't they? Let me know what you think!
Propriétés
IUPAC Name |
2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3O4S/c1-15-11-3-2-10(14)8-12(11)17(22(15,19)20)9-13(18)16-4-6-21-7-5-16/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVUEYBIIITIIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CC(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-7-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2394772.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2394774.png)
![N-[6-Chloro-5-(trifluoromethyl)pyridin-3-yl]sulfonylacetamide](/img/structure/B2394775.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394776.png)

![2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2394779.png)


![3-(2-Ethoxyethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one;hydrochloride](/img/structure/B2394782.png)

![1-Piperidin-1-yl-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2394787.png)
